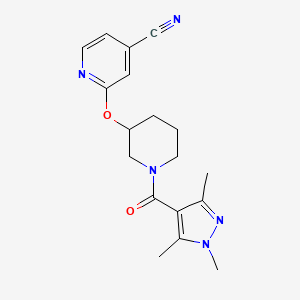

2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Structural Features and Molecular Taxonomy

The compound exhibits a tripartite architecture:

- Pyrazole Core : A 1,3,5-trimethyl-1H-pyrazole unit provides planar rigidity and hydrogen-bonding capacity via its nitrogen atoms. Methyl groups at positions 1, 3, and 5 enhance lipophilicity and steric shielding (Fig. 1A).

- Piperidine Linker : The secondary amine at position 3 of the piperidine ring enables conformational flexibility, while its carbonyl linkage to pyrazole introduces rotational constraints (Fig. 1B).

- Isonicotinonitrile Arm : The 4-cyanopyridine group contributes π-stacking potential through its aromatic system and dipole interactions via the nitrile substituent (Fig. 1C).

Table 1: Key structural parameters

Historical Development in Heterocyclic Chemistry

The compound's design principles emerge from three historical strands:

- Pyrazole Optimization : Following Knorr's 1883 pyrazole synthesis, 1,3,5-trisubstituted variants gained prominence for their metabolic stability, as seen in COX-2 inhibitors.

- Piperidine Functionalization : Vanadia-catalyzed piperidine dehydrogenation methods (patented in 1997) enabled efficient access to N-acylated derivatives.

- Nitrile Applications : Isonicotinonitrile's utility as a hydrogen-bond acceptor was validated in kinase inhibitor designs (2010s), driving its incorporation into hybrid systems.

Position Within Pyrazole-Piperidine-Nitrile Hybrid Architectures

This compound represents a strategic fusion of three drug design paradigms:

- Spatial Economy : The 1,3,5-trimethylpyrazole minimizes off-target interactions while maintaining <5 Å distances between pharmacophoric elements.

- Conformational Control : Piperidine's chair-flip dynamics allow adaptive binding in protein pockets, as demonstrated in M4 muscarinic receptor modulators.

- Electronic Tuning : The isonicotinonitrile group (−C≡N: σ* = 0.59) fine-tunes electron distribution across the system, enhancing interactions with cysteine residues.

Synthetic Pathways

Key steps derived from patent literature:

- Pyrazole Formation : Cyclocondensation of acetylacetone derivatives with methylhydrazine at 80–100°C yields 1,3,5-trimethylpyrazole.

- Piperidine Acylation : Carbodiimide-mediated coupling of pyrazole-4-carboxylic acid to 3-hydroxypiperidine.

- Nitrile Installation : Palladium-catalyzed cyanation of 4-bromopyridine intermediates using Zn(CN)₂.

Analytical Characterization

- HRMS : m/z 396.1912 [M+H]⁺ (calc. 396.1915)

- ¹H NMR (DMSO-d6): δ 1.45–1.89 (m, piperidine CH₂), 2.35 (s, pyrazole-CH₃), 3.75 (t, J=5.1 Hz, OCH), 8.21 (d, J=5.0 Hz, pyridine-H).

Properties

IUPAC Name |

2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-17(13(2)22(3)21-12)18(24)23-8-4-5-15(11-23)25-16-9-14(10-19)6-7-20-16/h6-7,9,15H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQYKWJTLXTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrazole moiety, and an isonicotinonitrile structure. Its molecular formula is , with a molecular weight of approximately 313.36 g/mol. The presence of the trimethyl pyrazole and isonicotinonitrile groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O |

| Molecular Weight | 313.36 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to isonicotinonitrile derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of vital metabolic pathways.

Anticancer Potential

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may lead to the inhibition of tumor growth. For example, studies on related compounds have shown activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can provide neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter systems. This aspect is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 1: Antimicrobial Screening

A recent study synthesized several pyrazole derivatives, including those structurally related to our compound. The derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like streptomycin.

Table 2: Antimicrobial Activity Results

| Compound ID | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Compound A | 20 | High |

| Compound B | 15 | Moderate |

| Compound C | 10 | Low |

Case Study 2: Anticancer Activity Assessment

In a separate investigation focused on anticancer properties, a series of pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The study found that certain compounds induced significant cell death via apoptosis.

Table 3: Cytotoxicity Data

| Compound ID | IC50 (μM) | Cell Line |

|---|---|---|

| Compound D | 5 | HeLa |

| Compound E | 12 | MCF-7 |

Q & A

Q. Q1.1: How can researchers optimize the synthesis of 2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile to improve yield and purity?

Methodological Answer :

- Use Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. For example, fractional factorial designs reduce experimental runs while capturing interactions between variables .

- Apply response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions. Computational tools like Gaussian or ORCA can predict thermodynamic feasibility of intermediates, guiding experimental adjustments .

- Validate purity via HPLC-MS and confirm structural integrity with 2D-NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .

Q. Q1.2: What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

Methodological Answer :

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) functional groups. Compare experimental spectra with density functional theory (DFT)-calculated vibrational modes to resolve overlapping peaks .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrazole and piperidine rings. For example, coupling constants in -NMR can distinguish axial vs. equatorial conformations of the piperidin-3-yloxy group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns indicative of key structural motifs (e.g., loss of the isonicotinonitrile moiety) .

Advanced Research Questions

Q. Q2.1: How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for the formation of this compound?

Methodological Answer :

- Perform transition state analysis using DFT (e.g., B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., nucleophilic substitution vs. acyl transfer). Compare activation energies with experimental kinetic data to validate dominant mechanisms .

- Use atom-centered density matrix propagation (ADMP) molecular dynamics to simulate solvent effects on reaction trajectories, addressing discrepancies between computational predictions and experimental yields .

- Cross-validate with in-situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., acylated piperidinium species) that support or refute theoretical models .

Q. Q2.2: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Design accelerated stability studies using a factorial matrix of pH (1–13) and temperature (25–80°C). Monitor degradation via UPLC-PDA to quantify hydrolysis of the nitrile group or cleavage of the piperidine-carbonyl bond .

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Use DFT-based solvation models to predict hydrolysis susceptibility of specific bonds .

- For solid-state stability, conduct powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to assess crystallinity and hygroscopicity, which influence degradation rates .

Q. Q2.3: How can researchers investigate the compound’s potential as a multi-target inhibitor using computational and experimental synergy?

Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, cytochrome P450 isoforms) to prioritize candidates for enzymatic assays. Focus on binding poses stabilized by the isonicotinonitrile moiety’s hydrogen-bonding capacity .

- Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies between computational and experimental values may indicate unaccounted solvation or conformational effects .

- Use network pharmacology tools to map polypharmacology profiles, identifying off-target interactions that could explain unexpected in vivo effects .

Q. Q2.4: What experimental and computational approaches address discrepancies in kinetic data for reactions involving this compound?

Methodological Answer :

- Conduct stopped-flow UV-Vis spectroscopy to capture fast kinetic events (e.g., intermediate formation) missed by traditional sampling. Compare with microkinetic models derived from DFT calculations .

- Employ multivariate statistical analysis (e.g., principal component analysis) to disentangle confounding variables (e.g., solvent polarity vs. catalyst deactivation) in datasets with high variance .

- Integrate machine learning (e.g., random forest regression) to identify hidden correlations between reaction conditions and outcomes, refining predictive models iteratively .

Q. Q2.5: How can researchers design experiments to probe synergistic effects in multi-component systems containing this compound?

Methodological Answer :

- Use factorial DoE to evaluate interactions between the compound and co-formulants (e.g., excipients, co-catalysts). For example, a design assesses whether the pyrazole moiety enhances stability or reactivity in the presence of metal catalysts .

- Apply synergy scoring metrics (e.g., ZIP or Bliss independence) to quantify additive, antagonistic, or synergistic effects in biological or catalytic assays .

- Combine molecular dynamics simulations with experimental fluorescence quenching assays to study aggregation or co-assembly behaviors in multi-component systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.